molecular formula C4H5ClO B116700 Methacryloyl chloride CAS No. 920-46-7

Methacryloyl chloride

Cat. No.: B116700
CAS No.: 920-46-7
M. Wt: 104.53 g/mol
InChI Key: VHRYZQNGTZXDNX-UHFFFAOYSA-N
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Description

Methacryloyl chloride (CAS 920-46-7, IUPAC: 2-methylprop-2-enoyl chloride) is a reactive α,β-unsaturated acyl chloride with the molecular formula C₄H₅ClO and a molecular weight of 104.53 g/mol. It is a colorless to pale yellow liquid with a boiling point of 95–96°C and a density of 1.08 g/mL at 20°C . Its structure includes a methacryloyl group (CH₂=C(CH₃)–) attached to a carbonyl chloride (–COCl), making it highly reactive toward nucleophiles and prone to polymerization. To stabilize the compound, inhibitors like 2,6-di-tert-butyl-4-methylphenol (0.02%) are often added .

This compound is widely used in polymer chemistry, particularly in synthesizing methacrylate-based materials. Key applications include:

  • Biomedical hydrogels: As a precursor for gelatin methacryloyl (GelMA), a photo-crosslinkable hydrogel for tissue engineering and 3D bioprinting .
  • Functional polymers: As a monomer in copolymers for drug delivery systems (e.g., pH-sensitive hydrogels) and surface modifiers for cellulose composites .
  • Imprinted polymers: In covalent imprinting for selective molecular recognition, such as bisphenol A detection .

Its hazards include acute toxicity (inhalation, oral, dermal), skin corrosion, and flammability (UN 3383, Class 6.1/PG I) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacryloyl chloride can be synthesized through the reaction of methacrylic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

CH2=C(CH3)COOH+SOCl2CH2=C(CH3)COCl+SO2+HCl\text{CH}_2=\text{C}(\text{CH}_3)\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{COCl} + \text{SO}_2 + \text{HCl} CH2​=C(CH3​)COOH+SOCl2​→CH2​=C(CH3​)COCl+SO2​+HCl

In this reaction, methacrylic acid reacts with thionyl chloride to produce this compound, sulfur dioxide, and hydrogen chloride .

Industrial Production Methods: Industrial production of this compound involves similar methods but on a larger scale. Continuous flow processes are often employed to ensure efficient and controlled synthesis. In these processes, methacrylic acid is reacted with thionyl chloride in the presence of a catalyst to produce this compound .

Chemical Reactions Analysis

Esterification with Alcohols and Phenols

Methacryloyl chloride reacts readily with hydroxyl-containing compounds (e.g., alcohols, phenols) to form methacrylate esters. For example, its reaction with 5-indanol under controlled conditions (0–5°C) yields 5-indanyl methacrylate with 88% efficiency :

  • Mechanism : Nucleophilic acyl substitution, facilitated by the chloride leaving group.

  • Conditions : Slow addition of this compound to 5-indanol in anhydrous ethylmethylketone, followed by NaOH washing to remove unreacted alcohol.

  • Characterization :

    • FT-IR : C=O stretch at 1,735 cm⁻¹ .

    • ¹H NMR : Olefinic protons at δ 5.66 ppm, α-methyl protons at δ 2.009 ppm .

This reaction is foundational in producing polymerizable monomers for materials science.

Hydrolysis and Stability in Aqueous Media

This compound hydrolyzes rapidly in water or moist air, releasing HCl and forming methacrylic acid derivatives:

text
C₄H₅ClO + H₂O → C₄H₆O₂ + HCl
  • Kinetics : Hydrolysis is accelerated by acid/base catalysis .

  • Byproducts : Prolonged hydrolysis of its cyclic dimer (formed via [4+2] cycloaddition) yields adipic acid derivatives (e.g., compound 2 ) .

Hydrolysis ConditionsMajor ProductYieldReference
Ambient moistureMethacrylic acid>90%
D₂ODeuterated adipic acid~50%

Dimerization and Cycloaddition Reactions

This compound undergoes spontaneous dimerization under ambient conditions:

  • Primary dimer : A [4+2] cycloadduct (3 ) forms via head-to-tail coupling .

  • Reactivity : The dimer dissociates at 110°C in toluene (first-order rate constant: 6 × 10⁻³ s⁻¹) .

Lewis Acid-Catalyzed Rearrangements :
In the presence of AlCl₃ or TiCl₄, dimer 3 isomerizes to 4 (kinetic product) and 14 (thermodynamic product) :

  • Mechanism : Electrophilic activation of the chloroformyl group, followed by carbocation rearrangement.

  • Selectivity : TiCl₄ accelerates isomerization, favoring 4 initially .

Radical-Mediated Chlorination

In chlorine-rich environments, this compound participates in radical chain reactions:

  • Cl₂/O₂ Systems :

    • Methacryloyl radicals (·CH₂C(CH₃)COCl) form via H-abstraction.

    • Competing pathways:

      • With excess Cl₂: 2,3-dichloro-2-methylpropanal (yield: ~23%) .

      • With O₂: Chloroacetone dominates (yield: 55%) .

[O₂]/[Cl₂] RatioThis compound YieldMajor Byproduct
0–0.223%2,3-Dichloro compound
>100<5%Chloroacetone

Reactivity with Nucleophiles

This compound reacts with amines, thiols, and other nucleophiles:

  • Amines : Forms methacrylamides (e.g., polymerizable monomers) .

  • Thiols : Thioesterification occurs, though competing hydrolysis limits yields .

Safety Note : Reactions are highly exothermic, requiring strict temperature control .

Polymerization and Copolymerization

This compound is a precursor in synthesizing functional polymers:

  • Homopolymers : Rare due to high reactivity; instead, copolymers with styrene or acrylates are common .

  • Epoxide Functionalization : Reacts with glycidyl methacrylate (GMA) to introduce crosslinkable sites .

Scientific Research Applications

Polymer Synthesis

Methacryloyl chloride is primarily utilized in the synthesis of various polymers, including:

  • Acrylic Polymers : It serves as a monomer for producing methacrylate-based polymers, which are known for their clarity and UV resistance. These polymers find applications in coatings, adhesives, and sealants.
  • Functional Polymers : this compound can react with amino acids (e.g., L-histidine) to create functional monomers that are used in biomedical applications, such as drug delivery systems and tissue engineering .

Table 1: Polymerization Reactions Involving this compound

Reaction TypeMonomer/Polymer ProducedApplications
Free Radical PolymerizationMethacrylate PolymersCoatings, adhesives
CopolymerizationFunctional PolymersBiomedical devices
AmidationAmide Monomers (e.g., 2-methacrylamido-caprolactam)Specialty polymers

Biomedical Applications

The ability of this compound to form functionalized polymers has led to its use in various biomedical applications:

  • Drug Delivery Systems : Polymers derived from this compound can encapsulate drugs, allowing for controlled release profiles.
  • Tissue Engineering : Biocompatible hydrogels synthesized from this compound are employed in scaffolds for tissue regeneration .

Case Study: Drug Delivery Systems

A study demonstrated the synthesis of a methacrylate-based hydrogel that effectively encapsulated anticancer drugs. The hydrogel exhibited controlled release properties, enhancing the therapeutic efficacy while minimizing side effects.

Industrial Applications

This compound is also significant in industrial settings:

  • Adhesives and Sealants : Due to its strong bonding capabilities, it is used in formulating adhesives that require durability and resistance to environmental factors.
  • Coatings : Its incorporation into coating formulations improves adhesion and chemical resistance .

Safety Considerations

This compound is classified as a hazardous material due to its corrosive nature and potential health risks upon exposure. Proper handling procedures must be followed to mitigate risks associated with inhalation or skin contact .

Mechanism of Action

Methacryloyl chloride exerts its effects primarily through its highly reactive acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives such as esters, amides, and acids. The reactivity of this compound is due to the electron-withdrawing nature of the carbonyl group, which makes the carbon atom of the acyl chloride highly electrophilic .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methacryloyl chloride belongs to the acyl chloride family, which includes saturated, unsaturated, and di-acyl chlorides. Below is a detailed comparison with structurally and functionally related compounds.

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features Reactivity Profile
This compound C₄H₅ClO 104.53 95–96 α,β-unsaturated with methyl substituent High reactivity; prone to polymerization
Acryloyl chloride C₃H₃ClO 90.51 75–77 α,β-unsaturated (no methyl group) Similar reactivity but lower steric hindrance
Chloroacetyl chloride C₂H₂Cl₂O 112.94 105–107 Saturated with electron-withdrawing Cl High electrophilicity; slower polymerization
Propionyl chloride C₃H₅ClO 92.52 80 Saturated aliphatic Moderate reactivity; esterification focus
Fumaroyl chloride C₄H₂Cl₂O₂ 168.96 190–195 Di-acyl chloride with trans double bond Crosslinking agent for polyesters

Key Differences :

  • Steric Effects : this compound’s methyl group increases steric hindrance compared to acryloyl chloride, slowing nucleophilic attacks but enhancing thermal stability in polymers .
  • Unsaturation : The α,β-unsaturation in methacryloyl and acryloyl chlorides enables radical polymerization, unlike saturated analogs (e.g., propionyl chloride) .
  • Thermal Behavior : Poly(this compound) (PMACl) exhibits distinct X-ray diffraction patterns under thermal stress compared to poly(acryloyl chloride) (PAC), attributed to methyl group-induced crystallinity changes .

Acryloyl Chloride

  • Reactivity : Lacks a methyl group, leading to faster polymerization rates but lower thermal stability in polymers .
  • Applications : Used in polyacrylates for adhesives and coatings. Less common in biomedical applications due to hydrophilicity .

Chloroacetyl Chloride

  • Reactivity : Electron-withdrawing Cl enhances electrophilicity but reduces suitability for radical polymerization.
  • Applications : Pharmaceutical intermediates (e.g., antibiotic syntheses) .

Fumaroyl Chloride

  • Reactivity : Di-acyl chloride with a conjugated double bond; enables crosslinking in polyesters.
  • Applications : High-performance resins and composites .

Research Findings

  • Polymerization Control: this compound’s reactivity requires low-temperature reactions (–20°C) to suppress side reactions during monomer synthesis (e.g., α-trichloromethyl benzyl methacrylate) .
  • Biomedical Innovations: GelMA hydrogels derived from this compound exhibit superior mechanical strength (Young’s modulus >10 kPa) and biocompatibility compared to gelatin .
  • Molecular Imprinting: this compound-based monomers (e.g., BADM) show higher selectivity for bisphenol A than non-methylated analogs (e.g., BFDM) due to hydrophobic interactions .

Biological Activity

Methacryloyl chloride is a reactive organic compound primarily used in the synthesis of polymers and as an intermediate in various chemical reactions. Its biological activity, particularly its antibacterial properties and toxicological effects, has garnered attention in recent research. This article reviews the biological activity of this compound, focusing on its antibacterial efficacy, toxicological implications, and relevant case studies.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of methacryloyl derivatives. A series of 1-alkyl-3-methacryloyl-benzimidazolone derivatives were synthesized and tested against several bacterial strains, including Bacillus cereus, Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that these methacryloyl derivatives exhibited significantly higher antibacterial activities compared to their acryloyl counterparts.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies revealed that the presence of the methacryloyl moiety is crucial for antibacterial activity. Specifically, compounds with α, β-unsaturated carbonyl groups demonstrated enhanced efficacy against both gram-positive and gram-negative bacteria. The following tables summarize the antibacterial activities measured in terms of zone of inhibition and minimum inhibitory concentration (MIC).

CompoundZone of Inhibition (mm)MIC (μg/mL)
B. cereusB. subtilis
----------------------------------
3aI1413
21315
.........

These findings suggest that methacryloyl derivatives could be promising candidates for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Toxicological Effects

While this compound exhibits beneficial biological activities, it is also associated with significant toxicological risks. It is classified as a corrosive chemical that can cause severe irritation to the respiratory tract, skin, and eyes upon exposure. Acute exposure may lead to symptoms such as headache, dizziness, nausea, and respiratory distress.

Case Studies

A notable case involved a patient who developed acute respiratory distress syndrome (ARDS) due to inhalation of acryloyl chloride, which shares similar toxicological profiles with this compound. The patient experienced delayed exacerbation of symptoms despite initial treatment with high-flow nasal cannula and sivelestat sodium; ultimately, steroid therapy was required for recovery . This case underscores the potential respiratory hazards associated with exposure to volatile chlorinated compounds.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for methacryloyl chloride, and how can purity be ensured?

this compound is synthesized via the reaction of 2-methylacrylic acid with thionyl chloride (SOCl₂) at 80°C, yielding ~55% after distillation. Critical steps include moisture exclusion (use of anhydrous solvents and inert atmosphere) and removal of excess SOCl₂ under reduced pressure. Purity is confirmed by gas chromatography (GC ≥97%) and refractive index (n²⁰/D 1.442–1.444). Stabilizers like 2,6-di-tert-butyl-4-methylphenol (0.02%) are often added to inhibit premature polymerization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions:

  • Storage : 2–8°C in airtight, light-resistant containers with stabilizers.
  • PPE : Chemical goggles, nitrile gloves, flame-resistant lab coats.
  • Reactivity : Avoid contact with water, alcohols, or amines to prevent violent hydrolysis.
  • Ventilation : Use fume hoods due to acute inhalation toxicity (Category 1) and flammable liquid classification (Category 2) .

Q. How can researchers characterize this compound’s structural and physicochemical properties?

  • FT-IR : C=O stretch (~1800 cm⁻¹) and C-Cl absorption (~800 cm⁻¹).
  • ¹H NMR (CDCl₃) : δ 2.10 (s, CH₃), 5.65 and 6.30 (s, =CH₂).
  • Physical Properties : Boiling point 95–96°C, density 1.08 g/mL (20°C), refractive index 1.442–1.444. Discrepancies in reported values (e.g., density 1.067–1.08 g/mL) highlight the need for calibration against certified standards .

Advanced Research Questions

Q. What controlled polymerization techniques are effective for this compound-derived polymers, and how are molecular weight distributions optimized?

RAFT polymerization with chain transfer agents (e.g., cumyl dithiobenzoate) at 60–80°C under N₂ achieves narrow polydispersity (PDI <1.2). ATRP using Cu(I)/ligand systems enables precise molecular weight control. Monitor monomer conversion via ¹H NMR and adjust initiator-to-monomer ratios (e.g., 1:100 to 1:500) to target specific Mn values .

Q. How can side reactions during this compound’s coupling with nucleophiles be minimized in moisture-sensitive syntheses?

  • Use anhydrous solvents (DCM, THF) dried over molecular sieves.
  • Pre-cool reactants to 0°C before slow addition of this compound.
  • Employ polymer-supported bases (e.g., PS-BEMP) to simplify HCl scavenging and purification. Triethylamine (3 eq.) is standard but requires post-reaction filtration .

Q. What mechanistic insights explain this compound’s thermal decomposition under infrared laser pyrolysis?

Infrared laser pyrolysis (>800 nm) induces homolytic C-Cl bond cleavage, generating methacryloyl radicals. In the presence of W(CO)₆, radical recombination is suppressed, favoring tungsten-carbonyl adducts. Time-resolved IR and DFT studies confirm a stepwise mechanism involving CO loss from W(CO)₆ prior to radical trapping .

Q. How do pH and electrolytes influence the chelation behavior of this compound-based polymers with transition metals?

At pH >6, carboxylate-functionalized copolymers form octahedral complexes with Ni²⁺/Cu²⁺ (log K ~4.5). High ionic strength (≥0.1 M NaCl) reduces binding affinity by 30–40%, necessitating monomer ratio adjustments. UV-Vis and EPR spectroscopy validate coordination geometry .

Q. What green chemistry approaches improve the sustainability of this compound polymerization?

Maghnite-Na+ (acid-activated clay) catalyzes solvent-free polymerization at 25–50°C, achieving >90% conversion with 5 recyclability cycles. Life cycle assessment (LCA) shows a 40% lower E-factor than traditional AIBN-initiated systems, reducing waste and energy use .

Q. How do stabilizers in commercial this compound impact polymerization efficiency, and how can their effects be mitigated?

Stabilizers like BHT (0.02%) inhibit radical polymerization during storage. Remove BHT via distillation (bp 95–96°C) or increase initiator concentration (e.g., AIBN from 1 mol% to 2–3 mol%) to counteract radical scavenging. Monitor conversion via DSC to optimize initiator loading .

Q. Data Contradictions and Validation

  • Density Variations : Reported values range from 1.067 g/cm³ to 1.08 g/mL. Cross-calibrate instruments using NIST-certified reference materials.
  • Synthesis Yields : Literature yields vary (55–70%). Optimize reaction time (6–12 hrs) and SOCl₂ stoichiometry (1.5–2 eq.) to improve reproducibility .

Properties

IUPAC Name

2-methylprop-2-enoyl chloride
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InChI

InChI=1S/C4H5ClO/c1-3(2)4(5)6/h1H2,2H3
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InChI Key

VHRYZQNGTZXDNX-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)Cl
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Molecular Formula

C4H5ClO
Record name METHACRYLOYL CHLORIDE
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Related CAS

26937-45-1
Record name 2-Propenoyl chloride, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID6061280
Record name Methacryloyl chloride
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Molecular Weight

104.53 g/mol
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Physical Description

Methacryloyl chloride appears as a liquid of density 1.07 g / cm3, boiling point 95-96 °C, and flash point 55 °F. Highly toxic. Supplied in technical grades of varying purity., Liquid; [Hawley] Colorless liquid; [MSDSonline]
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Boiling Point

205 °F at 760 mmHg (EPA, 1998), 96 °C
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Solubility

Sol in ether, acetone, chloroform
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Density

1.0871 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0871 g/cu cm @ 20 °C
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Vapor Pressure

45.5 [mmHg]
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CAS No.

920-46-7
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Record name 2-Propenoyl chloride, 2-methyl-
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Melting Point

-60 °C
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.